6-Aminopyridin-3-ol acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

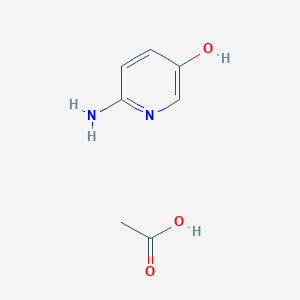

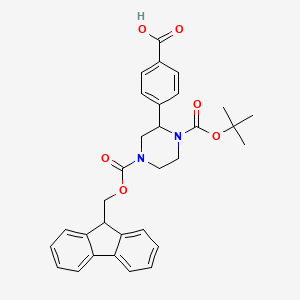

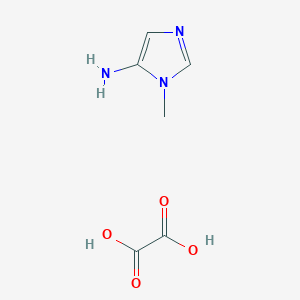

6-Aminopyridin-3-ol acetate is a chemical compound with the empirical formula C12H20N2O3 · C2H4O2 . It is related to the 6-aminopyridin-3-ol scaffold, which has shown excellent anti-inflammatory bowel disease activity .

Synthesis Analysis

The synthesis of this compound involves the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Molecular Structure Analysis

The molecular weight of this compound is 300.35 . The molecular formula is C12H20N2O3 · C2H4O2 .Chemical Reactions Analysis

The key feature of the synthetic strategy of this compound is the manipulation of the hydroxymethyl moiety of the C(5)-position of the pyridoxine starting material along with the installation of an amino group at the C(6)-position .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 300.35 and an empirical formula of C12H20N2O3 · C2H4O2 .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

A study by Al‐Sabti and Harbali (2020) developed an analytical method using hydrophilic interaction liquid chromatography (HILIC) to quantify 3-aminopyridine, a structurally similar compound to 6-Aminopyridin-3-ol acetate, which is a reactive reagent in the synthesis of linagliptin. This method showcased sensitivity at levels of 30.0 ppm, demonstrating the compound's utility in precise analytical applications (Bashar Al‐Sabti, J. Harbali, 2020).

Anti-angiogenic and Anti-tumor Activities

Lee et al. (2014) reported that 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, which share a core structure with this compound, have high antiangiogenic and antitumor activities. This research opens avenues for developing novel angiogenesis inhibitors for treating angiogenesis-related pathologies (Hyunji Lee et al., 2014).

Inhibition of Colitis

Chaudhary et al. (2020) synthesized various analogues based on the 6-Aminopyridin-3-ol scaffold, showing significant anti-inflammatory bowel disease activity. Their study underlines the compound's potential in developing new treatments for inflammatory bowel diseases (Chhabi Lal Chaudhary et al., 2020).

Synthesis of Bioactive Compounds

A variety of studies have focused on the synthesis of bioactive compounds utilizing this compound or related structures as key intermediates. These compounds have been evaluated for their potential in diverse biological applications, including as prion replication inhibitors and as central cores for natural products and medicinally important compounds (B. C. May et al., 2007).

Electrocatalytic Applications

The electrocatalytic synthesis of 6-aminonicotinic acid, a process involving the reduction of pyridine derivatives in the presence of CO2, has been investigated, demonstrating the utility of related aminopyridine compounds in sustainable chemical synthesis under mild conditions (A. Gennaro et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of 6-Aminopyridin-3-ol acetate are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .

Mode of Action

This compound interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells . The compound’s mode of action is concentration-dependent .

Biochemical Pathways

The compound affects the biochemical pathways related to the differentiation of Th1 and Th17 cells . By inhibiting the differentiation of these cells, this compound can reduce the generation of proinflammatory Th1 and Th17 cells .

Result of Action

The molecular and cellular effects of this compound’s action include the significant inhibition of Th1 and Th17 cell differentiation . This leads to a reduction in the generation of these proinflammatory cells . In vivo studies have shown that the compound can delay the onset of disease and suppress the progression of experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells .

Action Environment

It’s important to note that the compound’s effectiveness can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the cells it targets .

Safety and Hazards

The safety information for 6-Aminopyridin-3-ol indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Zukünftige Richtungen

Research has shown that the 6-aminopyridin-3-ol scaffold has excellent anti-inflammatory bowel disease activity . Future research may focus on the development of pyridinol-based anti-inflammatory bowel disease agents . Remarkable anticancer activity was observed in novel structures where the 6-aminopyridin-3-ol core was hybridized with biologically active agents such as α-tocopherol and sunitinib .

Eigenschaften

IUPAC Name |

acetic acid;6-aminopyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJFZNUESSNEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC(=NC=C1O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)

![3,6-Diazabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B6298659.png)

![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)

![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)